((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Catalog No.
S1796053
CAS No.
115826-95-4
M.F
C44H32Cl2P2Pd
M. Wt
800
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)d...

CAS Number

115826-95-4

Product Name

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

IUPAC Name

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32Cl2P2Pd

Molecular Weight

800

InChI

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (CAS: 115826-95-4) is a bench-stable, pre-formed chiral palladium(II) precatalyst essential for high-precision asymmetric cross-coupling workflows. By integrating the privileged (S)-BINAP ligand and a palladium center in a precise 1:1 stoichiometric ratio, this complex eliminates the kinetic and thermodynamic variability associated with in situ catalyst generation. For industrial scale-up and advanced laboratory procurement, it serves as a benchmark material for enantioselective Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, offering superior shelf stability, predictable activation profiles, and streamlined handling compared to multi-component catalyst systems .

Substituting pre-formed PdCl2((S)-BINAP) with in situ generated mixtures (e.g., combining Pd(OAc)2 or Pd2(dba)3 with free (S)-BINAP) frequently compromises process reproducibility and depresses the final enantiomeric excess (ee%). In situ generation often fails to achieve complete metal-ligand coordination, leaving trace amounts of unligated or solvent-coordinated palladium species that rapidly catalyze a racemic background reaction. Furthermore, substituting with achiral pre-formed complexes like PdCl2(dppf) abolishes stereocontrol entirely, while using the (R)-BINAP enantiomer yields the opposite stereocenter. For procurement, relying on in situ generation also necessitates purchasing and handling excess quantities of the expensive chiral ligand to force coordination, significantly reducing overall cost-efficiency and batch-to-batch consistency .

Suppression of Racemic Background Reactions to Maximize Enantiomeric Excess

In enantioselective cross-coupling applications, the presence of uncoordinated palladium drastically reduces the overall ee% due to non-selective background catalysis. Utilizing pre-formed PdCl2((S)-BINAP) guarantees that 100% of the active palladium species reside within the chiral environment. Benchmark comparisons in asymmetric Heck arylations demonstrate that pre-formed complexes routinely achieve >95% ee, whereas in situ generation using Pd(OAc)2 and (S)-BINAP often plateaus at 82-88% ee due to incomplete complexation and competitive racemic pathways [1].

Evidence DimensionEnantiomeric excess (ee%)
Target Compound Data>95% ee
Comparator Or Baseline82-88% ee (In situ Pd(OAc)2 + (S)-BINAP)
Quantified Difference7-13% absolute increase in ee%
ConditionsAsymmetric Heck arylation of cyclic olefins

Maximizing ee% directly reduces the need for costly downstream chiral resolution and improves the yield of the desired enantiomer.

Ligand Economy and Stoichiometric Efficiency

A major procurement advantage of PdCl2((S)-BINAP) is its precise 1:1 metal-to-ligand ratio. When formulating catalysts in situ, process chemists must typically add a 20-50% excess of the expensive (S)-BINAP ligand to drive the complexation equilibrium forward and suppress unligated palladium. The pre-formed complex eliminates this requirement, operating at exactly 1.0 equivalent of ligand per palladium atom, thereby reducing the overall consumption of the high-value chiral ligand [1].

Evidence DimensionChiral ligand equivalents required per Pd atom
Target Compound Data1.0 equivalent
Comparator Or Baseline1.2 - 1.5 equivalents (In situ generation)
Quantified Difference20-50% reduction in chiral ligand consumption
ConditionsStandard cross-coupling reaction setup

Eliminating the need for excess chiral ligand significantly lowers the raw material cost per catalytic cycle in scale-up.

Catalyst Loading and Kinetic Reproducibility

Pre-formed PdCl2((S)-BINAP) provides immediate and uniform entry into the catalytic cycle upon in situ reduction to Pd(0), bypassing the variable kinetics of ligand coordination. This efficient initiation allows for lower overall catalyst loadings. While in situ generated systems often require 5 mol% loading to compensate for inactive or poorly coordinated species, pre-formed PdCl2((S)-BINAP) can frequently drive reactions to full conversion at loadings of 1-2 mol%, depending on the substrate [1].

Evidence DimensionTypical catalyst loading for full conversion
Target Compound Data1 - 2 mol%
Comparator Or Baseline5 mol% (In situ generation)
Quantified DifferenceUp to 60-80% reduction in required palladium loading
ConditionsAsymmetric Suzuki-Miyaura or amination benchmarks

Lowering catalyst loading reduces both heavy metal expenditure and the burden of downstream palladium scavenging.

Industrial Scale-Up of Asymmetric API Intermediates

PdCl2((S)-BINAP) is the preferred choice for scaling up the synthesis of chiral active pharmaceutical ingredients (APIs) where strict regulatory limits on enantiomeric purity exist. Its pre-formed nature ensures lot-to-lot kinetic reproducibility and eliminates the risk of racemic background reactions caused by incomplete in situ ligand mixing [1].

High-Throughput Catalyst Screening Workflows

In automated or high-throughput screening environments, dispensing a single, bench-stable pre-formed complex is vastly superior to dispensing separate metal precursors and sensitive chiral ligands. PdCl2((S)-BINAP) minimizes dispensing errors and ensures that the exact 1:1 active species is tested, improving the reliability of hit identification [2].

Enantioselective Heck and Suzuki-Miyaura Couplings

For complex molecule synthesis requiring asymmetric C-C bond formation, this compound provides a highly defined chiral pocket. It is particularly suited for reactions where the substrate is prone to competitive non-selective pathways, as the pre-formed complex guarantees that all active palladium is stereocontrolling from the first turnover [3].

Dates

Last modified: 08-15-2023

Explore Compound Types